molecular formula C23H20ClN3O4S B4062574 methyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate

methyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate

Cat. No.: B4062574
M. Wt: 469.9 g/mol
InChI Key: LLDKLBQUKNKEAA-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C23H20ClN3O4S and its molecular weight is 469.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 469.0863050 g/mol and the complexity rating of the compound is 807. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bonding in Anticonvulsant Enaminones

This compound is part of a class known as enaminones, which have been studied for their crystal structures and hydrogen bonding. Enaminones like this one have shown significant promise in anticonvulsant activity. The research reveals how the molecular structures, specifically the sofa conformations of the cyclohexene rings and the hydrogen bonding patterns, play a crucial role in their biological activity and interactions (Kubicki, Bassyouni, & Codding, 2000).

Chemical Synthesis and Structural Analysis

The compound is also a focus in synthetic chemistry, where its preparation and structural elucidation are explored. Studies demonstrate the synthesis techniques and the crystallographic analysis to understand its complex structure. Such research aids in the development of new chemical entities with potential therapeutic applications (Quiroga et al., 1999).

Insecticidal Activity

Another area of research involves its derivatives being tested for insecticidal properties. Pyridine derivatives, including this compound, have been synthesized and evaluated for their efficacy against pests such as the cowpea aphid. This research highlights the potential for developing new, more effective insecticides based on this chemical structure (Bakhite et al., 2014).

Applications in Dyeing and Textile Industry

Research also extends to the use of derivatives of this compound in the dyeing industry, particularly for polyester and nylon fabrics. The synthesis of disperse dyes and their metal complexes has been explored, demonstrating the compound's utility in imparting vibrant colors and excellent fastness properties to textiles. This application showcases the compound's versatility beyond pharmaceuticals, into materials science and industrial applications (Abolude et al., 2021).

Properties

IUPAC Name

methyl 4-(4-chlorophenyl)-5-cyano-6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O4S/c1-13-3-9-16(10-4-13)26-18(28)12-32-22-17(11-25)19(14-5-7-15(24)8-6-14)20(21(29)27-22)23(30)31-2/h3-10,19-20H,12H2,1-2H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDKLBQUKNKEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(C(=O)N2)C(=O)OC)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate
Reactant of Route 3
methyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate
Reactant of Route 4
Reactant of Route 4
methyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate
Reactant of Route 5
Reactant of Route 5
methyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate
Reactant of Route 6
Reactant of Route 6
methyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.